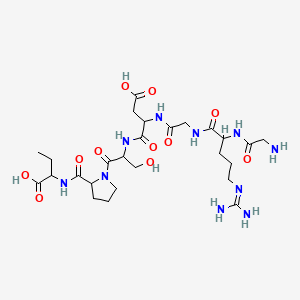

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH

Description

Contextualization of the Arginine-Glycine-Aspartic Acid (RGD) Motif in Cell Biology

The Arginine-Glycine-Aspartic Acid (RGD) sequence is a tripeptide motif that plays a pivotal role in cell biology as the primary recognition site for a large family of cell surface receptors known as integrins. nih.govtargetmol.com Originally identified as the cell attachment site within the extracellular matrix (ECM) protein fibronectin, the RGD motif has since been discovered in numerous other ECM proteins, as well as in blood and cell surface proteins. nih.govwikipedia.org These proteins form the structural and biochemical support network for cells, and the RGD sequence is a key mediator of how cells adhere to and interpret signals from this network.

Integrins, which are heterodimeric transmembrane proteins, recognize and bind to the RGD motif present in their ligands. nih.gov This interaction is fundamental to mediating both cell-substratum and cell-cell interactions, which are critical for processes such as cell migration, proliferation, differentiation, and survival. nih.govresearchgate.net Nearly half of the more than 20 known integrins recognize this RGD sequence, highlighting its widespread importance in physiology. targetmol.com The binding of integrins to the RGD motif initiates intracellular signaling pathways that influence cell behavior and function. lifetein.com Consequently, the RGD motif is a vital component in tissue development, wound healing, immune response, and hemostasis.

Table 1: Key Extracellular Matrix (ECM) Proteins Containing the RGD Motif

| Protein | Primary Function | Integrin Receptors |

|---|---|---|

| Fibronectin | Cell adhesion, growth, migration, and differentiation | α5β1, αvβ3 |

| Vitronectin | Promotes cell adhesion and spreading, inhibits the complement cascade | αvβ3, αvβ5 |

| Fibrinogen | A soluble plasma protein that is converted to insoluble fibrin during blood clotting | αIIbβ3 |

| Laminin | A major protein of the basal lamina, involved in cell differentiation and adhesion | α3β1, α6β1, α7β1 |

| Collagen | The main structural protein in the extracellular space, provides tensile strength | α1β1, α2β1 |

The Role of Synthetic Peptides in Investigating Cell Adhesion Phenomena

The complexity of native ECM proteins makes it challenging to study the specific roles of individual binding motifs. Synthetic peptides that mimic the functional domains of these large proteins provide a powerful reductionist approach to investigate cell adhesion phenomena. rsc.orgnih.gov By isolating short amino acid sequences like the RGD motif, researchers can probe the function of specific ligand-receptor interactions without the confounding variables introduced by the full-length protein. targetmol.com

These synthetic peptides can be used in several ways. In soluble form, they can act as competitive inhibitors, blocking the interaction between cells and ECM proteins to elucidate the role of specific integrins in adhesion processes. targetmol.comlifetein.com More commonly, these peptides are immobilized on various substrates, such as culture dishes, hydrogels, or implant materials, to create defined surfaces that promote cell adhesion. rsc.orgnih.gov This approach allows for precise control over the type and density of ligands presented to cells, enabling detailed investigation into how specific cell-matrix interactions guide cell fate, including adhesion, proliferation, and differentiation. rsc.orgjst.go.jp The use of synthetic peptides has been instrumental in advancing the fields of biomaterials and tissue engineering, providing a means to design materials that can actively direct biological responses. jst.go.jpnih.gov

Significance of H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH (GRGDSPC) as a Model Peptide in Scientific Inquiry

This compound (GRGDSPC) is a specifically designed synthetic peptide that has gained prominence as a model for studying RGD-mediated cell adhesion. lifetein.com Its sequence contains the essential RGD motif, which recapitulates the adhesion signals of ECM proteins like fibronectin. lifetein.com The flanking amino acids (Gly, Ser, Pro) help to present the RGD sequence in a conformation that is favorable for integrin binding.

The most significant feature of the GRGDSPC peptide is the C-terminal cysteine residue. lifetein.com The side chain of cysteine contains a thiol group, which is highly reactive and allows for straightforward, site-specific covalent attachment to a variety of surfaces and molecules through well-established chemical reactions. lifetein.com This makes GRGDSPC an exceptionally practical ligand for functionalizing biomaterials to promote and study cell-matrix interactions. lifetein.comnih.gov

Researchers have leveraged this property in numerous studies. For instance, GRGDSPC has been covalently coupled to decellularized organ scaffolds to improve re-endothelialization for tissue engineering applications. nih.govnovoprolabs.com It has also been immobilized on synthetic polymer films to investigate the expansion of hematopoietic stem cells. nih.gov The defined chemical nature and versatility of GRGDSPC have established it as a standard tool for creating bioactive materials and for fundamental investigations into the biology of cell adhesion. lifetein.complos.org

Table 2: Selected Research Applications of GRGDSPC

| Application Area | Substrate/System | Key Finding | Reference |

|---|---|---|---|

| Tissue Engineering | Decellularized pancreatic scaffolds | GRGDSPC conjugation supported survival and accelerated proliferation of endothelial cells (HUVECs), significantly improving angiogenesis. | nih.gov |

| Stem Cell Biology | Poly(ethylene terephthalate) (PET) film | Immobilized GRGDSPC supported the ex vivo expansion of umbilical cord blood CD34+ cells, influencing their proliferation characteristics. | nih.gov |

| Biomaterial Development | Acrylated Dextran (B179266) (DEX) hydrogels | Demonstrated rapid and highly efficient conjugation kinetics of GRGDSPC to acrylated macromers via thiol-acrylate reactions for creating bioactive hydrogels. | medchemexpress.com |

| Toxicology | In vitro model system | Used as a model peptide to characterize the formation of adducts with reactive naphthalene metabolites, highlighting the reactivity of the cysteine thiol group. | plos.org |

| Corneal Tissue Engineering | Bombyx mori silk fibroin membranes | Chemical binding of GRGDSPC to silk fibroin membranes was investigated as a strategy to enhance the attachment of human corneal limbal epithelial cells. | mdpi.com |

Structure

2D Structure

Properties

Molecular Formula |

C26H44N10O11 |

|---|---|

Molecular Weight |

672.7 g/mol |

IUPAC Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-(1-carboxypropylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H44N10O11/c1-2-13(25(46)47)34-23(44)17-6-4-8-36(17)24(45)16(12-37)35-22(43)15(9-20(40)41)33-19(39)11-31-21(42)14(32-18(38)10-27)5-3-7-30-26(28)29/h13-17,37H,2-12,27H2,1H3,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,46,47)(H4,28,29,30) |

InChI Key |

WLLOJLGYBQFMDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origin of Product |

United States |

Molecular and Structural Aspects of H Gly Arg Gly Asp Ser Pro Cys Oh in Research

Amino Acid Sequence and the Core RGD Motif

The primary structure of the peptide is defined by the sequence of seven amino acids: Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline-Cysteine. At the heart of this sequence lies the tripeptide motif Arg-Gly-Asp (RGD). The RGD sequence is a ubiquitous recognition site found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen. wikipedia.org This motif is critical for mediating cell adhesion by binding to integrins, a family of transmembrane receptor proteins. wikipedia.org The interaction between the RGD motif and integrins is fundamental to a wide array of cellular processes such as cell migration, proliferation, and differentiation. Consequently, synthetic peptides containing the RGD sequence, like H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH, are extensively used in research to probe and modulate these integrin-mediated events. abbiotec.comsb-peptide.com

Influence of Flanking Residues on Peptide Activity and Specificity

The amino acids surrounding the core RGD motif, known as flanking residues, play a crucial role in modulating the peptide's biological activity and its specificity for different integrin subtypes. The way the RGD motif is presented within different proteins can vary, which allows for selective recognition by various RGD-binding integrins. wikipedia.org The nature of these flanking residues can significantly influence the conformation of the RGD motif, thereby affecting its binding affinity and selectivity. Research has shown that even subtle changes in the flanking sequences can lead to dramatic differences in biological outcomes. nih.gov

Role of Glycine (B1666218) and Serine Residues in the this compound Sequence

In the this compound sequence, the N-terminal glycine and the serine residue are key flanking amino acids.

Glycine (Gly): The presence of a glycine residue immediately preceding the RGD motif is a common feature in many fibronectin-derived peptides. abbiotec.com Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, provides significant conformational flexibility to the peptide backbone. researchgate.net This flexibility can be advantageous, allowing the RGD motif to adopt an optimal conformation for binding to its integrin receptor. However, in some contexts, excessive flexibility can be detrimental. For instance, studies on multi-unit cytotoxic T-lymphocyte (CTL) epitopes have shown that flanking glycine residues can sometimes inhibit the recognition of adjacent epitopes. nih.gov

Contribution of Proline and Cysteine to Peptide Conformation and Modifiability

The proline and cysteine residues at the C-terminal end of the peptide introduce unique structural features and opportunities for chemical modification.

Proline (Pro): Proline is unique among the standard amino acids because its side chain forms a cyclic structure by bonding back to the backbone amide nitrogen. This rigid ring structure introduces a fixed kink in the peptide backbone, significantly restricting its conformational freedom. nih.govkhanacademy.org The presence of proline often induces a specific turn or bend in a peptide chain, which can be critical for presenting the RGD motif in a bioactive conformation. nih.govnih.gov However, proline can also act as a "helix breaker" and its placement can be inhibitory in certain contexts. nih.govnih.gov The cis-trans isomerization of the peptide bond preceding a proline residue is also a key conformational feature that can influence biological activity. frontiersin.org

Cysteine (Cys): The C-terminal cysteine residue is particularly important for the peptide's utility in research. Cysteine contains a thiol (-SH) group in its side chain, which is highly reactive. This thiol group provides a convenient "handle" for various chemical modifications. peptidepharma.com For example, it allows for the straightforward conjugation of the peptide to surfaces, such as cell culture plates or nanoparticles, to study cell adhesion and signaling. medchemexpress.com Furthermore, the thiol group is instrumental in the cyclization of the peptide, a strategy often employed to enhance its stability and activity.

Conformational Considerations: Linear versus Cyclic Forms in Research Applications

The conformation of RGD-containing peptides is a critical determinant of their biological activity. While the linear form of this compound is active, cyclic versions of RGD peptides often exhibit enhanced properties.

Strategies for Cyclization Utilizing the Cysteine Residue (e.g., Disulfide Bonds)

The presence of the cysteine residue in this compound allows for several cyclization strategies. The most common method involves the formation of a disulfide bridge. This can be achieved by oxidizing two cysteine residues within the same peptide chain (intramolecular) or between two different peptide chains (intermolecular). peptide.comresearchgate.net For a peptide like this compound with a single cysteine, cyclization via a disulfide bond would typically involve dimerization or reaction with another thiol-containing molecule.

Other cyclization methods that can utilize the cysteine residue include:

Thioether linkage: Reacting the cysteine thiol with an electrophilic group on another amino acid side chain within the peptide.

Proline-to-cysteine (PTC) cyclization: A method that can create a macrocycle by reacting a peptide with an N-terminal proline and a C-terminal cysteine with a bifunctional reagent. researchgate.net

Perfluoroaryl-cysteine cyclization: Utilizing compounds like decafluorobiphenyl (B1670000) to selectively cyclize cysteine-containing peptides. nih.gov

These strategies constrain the peptide's structure, leading to a more defined three-dimensional conformation.

Impact of Cyclization on Peptide Stability and Bioactivity in Experimental Models

Cyclization generally has a profound impact on the properties of peptides in experimental settings.

Increased Stability: Linear peptides are often susceptible to degradation by proteases. Cyclization can significantly enhance a peptide's stability by making it less accessible to these enzymes. nih.govresearchgate.net This increased resistance to proteolysis is a major advantage in many experimental models.

| Amino Acid | Abbreviation | Key Role in the Peptide Sequence |

| Glycine | Gly | Provides conformational flexibility. |

| Arginine | Arg | Positively charged residue, key part of the RGD motif. |

| Aspartic Acid | Asp | Negatively charged residue, key part of the RGD motif. |

| Serine | Ser | Polar residue, can form hydrogen bonds influencing conformation. |

| Proline | Pro | Induces a rigid kink in the peptide backbone. |

| Cysteine | Cys | Provides a reactive thiol group for conjugation and cyclization. |

| Feature | Linear Peptides (e.g., this compound) | Cyclic Peptides |

| Conformation | Flexible, exists as an ensemble of conformations. | Conformationally constrained, often with a more defined 3D structure. |

| Stability | Generally more susceptible to proteolytic degradation. | Typically more stable and resistant to proteases. nih.govresearchgate.net |

| Bioactivity | Can be active, but affinity may be lower due to conformational flexibility. | Often exhibit higher binding affinity and biological activity due to pre-organized bioactive conformation. mdpi.com |

| Specificity | May show broader specificity for different integrin subtypes. | Can be designed to have higher selectivity for specific integrin subtypes. |

Mechanisms of Action: H Gly Arg Gly Asp Ser Pro Cys Oh and Integrin Interactions

Integrin Receptor Recognition and Binding Specificity

The ability of the peptide H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH to bind to integrins is primarily dictated by its RGD sequence. This tripeptide motif is recognized by a specific subset of the 24 known human integrin subtypes.

Nearly half of all known integrins recognize the RGD sequence within their protein ligands. annualreviews.orgnih.gov This recognition is a fundamental mechanism for cell adhesion to the extracellular matrix (ECM). wikipedia.org Key integrin subtypes that bind to the RGD motif include αvβ3, αvβ5, αvβ6, αvβ1, αvβ8, α5β1, αIIbβ3, and α8β1. nih.govnih.gov These integrins are heterodimers composed of an α and a β subunit, and they play vital roles in various physiological and pathological processes. nih.govnih.gov For instance, αvβ3 is a well-characterized integrin that binds to a variety of ECM proteins like vitronectin and fibronectin and is highly upregulated during angiogenesis. nih.gov The α5β1 integrin, on the other hand, shows more selective binding to fibronectin. nih.gov While many integrins recognize the RGD sequence, some, like α4β1, recognize other motifs such as Leu-Asp-Val-Pro (LDVP). nih.gov

Table 1: RGD-Recognizing Integrin Subtypes and Their Ligands

| Integrin Subtype | Primary Ligands |

| αvβ3 | Vitronectin, Fibronectin, Osteopontin, von Willebrand factor, Laminin. nih.gov |

| αvβ5 | Vitronectin. nih.gov |

| αvβ6 | Latency Associated Peptide (LAP) of TGF-β1, Fibronectin. nih.gov |

| αvβ1 | TGF-β1. nih.gov |

| αvβ8 | Latency Associated Peptide (LAP) of TGF-β. nih.gov |

| α5β1 | Fibronectin. nih.gov |

| αIIbβ3 | Fibrinogen. nih.gov |

| α8β1 | Not specified. nih.gov |

The peptide this compound, being a linear peptide with additional amino acids beyond the RGD motif, will have a specific binding profile. peptidepharma.comchemsrc.com The presence of Ser-Pro-Cys following the RGD sequence will modulate its interaction with various integrin subtypes. For example, studies have shown that the addition of certain amino acid residues to the C-terminus of the RGD sequence can increase its affinity for integrin αvβ5. acs.org Specifically, the sequence RGDX1X2, where X1X2 is VF or NY, enhances binding to integrin αvβ5. acs.org Conversely, the peptide GRGDSP has been shown to inhibit the adhesion of tumor cells. chemsrc.com The cysteine residue at the C-terminus of this compound provides a thiol group that can be used to link the peptide to surfaces or carriers. peptidepharma.com

Table 2: Factors Influencing RGD Peptide Binding Affinity and Selectivity

| Factor | Influence on Binding |

| Amino Acid Sequence | Residues flanking the RGD motif modulate affinity and selectivity for different integrin subtypes. acs.orgcapes.gov.br |

| Peptide Conformation | Cyclization generally increases binding affinity and can enhance selectivity compared to linear peptides. wikipedia.orgacs.org |

| Integrin Subtype | Different integrin subtypes exhibit inherent preferences for specific RGD-containing ligands. nih.gov |

Molecular Basis of Integrin-Peptide Interaction

The binding of this compound to integrins is a highly specific molecular event orchestrated by a combination of electrostatic interactions and conformational compatibility.

The interaction between the RGD motif and the integrin binding pocket is primarily driven by electrostatic forces. nih.gov The aspartic acid (Asp) residue of the RGD sequence coordinates with a divalent metal ion, typically Mg2+ or Mn2+, located in a region of the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS). nih.goveu.org The arginine (Arg) residue's positively charged guanidinium (B1211019) group forms salt bridges with negatively charged aspartic acid residues on the α subunit of the integrin. nih.gov

In addition to these key salt bridges, a network of hydrogen bonds further stabilizes the interaction. nih.gov For example, weak Cα-H···O=C hydrogen bonds involving the glycine (B1666218) (Gly) residue of the RGD motif contribute to the specificity of the binding. nih.gov These multiple points of contact ensure a precise and stable interaction between the peptide and the integrin receptor. nih.gov

The three-dimensional shape, or steric conformation, of the RGD peptide is critical for its recognition by integrins. nih.gov The RGD motif itself often resides on a flexible loop, allowing it to adapt to the integrin binding site. eu.org However, the conformation of the peptide can be constrained, for example by cyclization, which can lead to enhanced affinity and selectivity for certain integrin subtypes. wikipedia.org

Integrin Activation and Downstream Cellular Signaling Pathways

The binding of a ligand like this compound to an integrin can trigger a cascade of events known as "outside-in" signaling. nih.gov This process begins with a conformational change in the integrin receptor. youtube.com Integrins exist in different conformational states, including a bent, inactive state and an extended, active state. biologists.compnas.org Ligand binding promotes a shift to the active conformation, which involves the separation of the cytoplasmic tails of the α and β subunits. youtube.comyoutube.com

This separation initiates a series of intracellular signaling events. nih.gov One of the key initial steps is the recruitment and activation of focal adhesion kinase (FAK). nih.gov Activated FAK can then trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. nih.gov These signaling cascades ultimately regulate a wide range of cellular functions, including cell survival, proliferation, migration, differentiation, and gene expression. nih.govnih.gov The clustering of integrins upon ligand binding leads to the formation of focal adhesions, which are large protein complexes that connect the extracellular matrix to the cell's actin cytoskeleton, further amplifying the signaling process. nih.gov

Integrin-Mediated Cell Adhesion, Spreading, and Morphological Changes

The core of this compound's function lies in its ability to mimic natural ECM proteins like fibronectin, vitronectin, and fibrinogen. wikipedia.org These natural proteins contain the RGD sequence, which is recognized and bound by various integrins on the cell surface. wikipedia.org The GRGDSPC peptide leverages this by presenting the RGD motif to integrins, thereby mediating the attachment of cells to surfaces functionalized with this peptide. peptidepharma.comvulcanchem.com

The binding of the RGD sequence to integrins is a critical initial step in cell adhesion. Specific integrins, such as αvβ3, α5β1, and αIIbβ3, are known to bind to the RGD motif. vulcanchem.commdpi.com The interaction between the GRGDSPC peptide and these integrins triggers a cascade of intracellular events that leads to the firm attachment and subsequent spreading of the cell on the substrate. The inclusion of proline and serine residues in the peptide sequence helps to create a more stable, kinked conformation that may optimize the presentation of the RGD motif for more effective integrin binding. vulcanchem.com

Once adhesion is initiated, cells typically transition from a spherical shape to a more flattened and spread-out morphology. This change is a direct consequence of the physical anchoring of the cell to the substrate via integrin-RGD binding. This process is fundamental for tissue formation, wound healing, and the biocompatibility of medical implants. novoprolabs.com Conversely, disruption of these crucial cell-integrin interactions can lead to significant changes in cell behavior. For instance, treatment with a cyclic RGD peptide has been shown to cause cells to form aggregates and detach from surfaces, highlighting the essential role of stable integrin-mediated adhesion in maintaining cellular morphology and attachment. medchemexpress.com The peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) has been observed to inhibit the attachment of human lens epithelial cells to surfaces coated with fibronectin and laminin. researchgate.net

Regulation of Actin-Cytoskeleton Formation and Focal Adhesion Dynamics

The binding of this compound to integrins does more than simply anchor the cell; it initiates a complex signaling process that profoundly influences the cell's internal structure, particularly the actin cytoskeleton. Upon integrin clustering at the site of RGD binding, a signaling cascade is triggered that leads to the recruitment of various structural and signaling proteins to the cytoplasmic side of the cell membrane. This assembly of proteins forms specialized structures known as focal adhesions. nih.gov

Focal adhesions are dynamic complexes that physically link the extracellular matrix to the intracellular actin cytoskeleton. Key proteins involved in this linkage include vinculin. nih.gov The formation of these adhesion points is a critical step that allows the cell to exert traction forces, migrate, and respond to mechanical cues from its environment. Research using various RGD-containing biomolecules has demonstrated a direct correlation between RGD-mediated binding and the formation of focal adhesion spots. nih.gov

The actin cytoskeleton, a network of filamentous actin (F-actin) polymers, undergoes significant reorganization in response to integrin engagement. Focal adhesions serve as nucleation points for the assembly of actin stress fibers—contractile bundles of actin filaments that are essential for maintaining cell shape, polarity, and motility. nih.gov By promoting the formation of focal adhesions, the GRGDSPC peptide effectively regulates the organization and dynamics of the actin cytoskeleton. This control over the cytoskeleton is fundamental to the morphological changes, such as cell spreading, observed upon adhesion. Studies comparing different RGD peptides have shown that their structure influences their effectiveness in promoting focal adhesion formation. For example, cyclic RGD molecules have been found to elicit significantly more focal adhesion spots compared to linear RGD or other adhesive peptides like YIGSR. nih.gov

Table 1: Effect of Different RGD Peptides on Focal Adhesion Formation This table is interactive. You can sort the data by clicking on the column headers.

| Peptide Type | Spacer | Average Focal Adhesion Spots (± SD) | Statistical Significance (p-value vs. control) |

| Cyclic RGD | Short (GG) | 33.3 ± 6.9 | < 0.01 |

| Cyclic RGD | Long (Poly-Pro) | 33.5 ± 3.7 | < 0.01 |

| Linear RGD | Short (GG) | 29.0 ± 1.4 | < 0.01 |

| Control (DDW) | None | Not specified | N/A |

| Data derived from a study on HEK293 cells. nih.gov |

Biological Functions and Cellular Responses Elicited by H Gly Arg Gly Asp Ser Pro Cys Oh in Research Models

Modulation of Cell Adhesion and Migration

The interaction between the GRGDSPC peptide and cellular integrins is a critical determinant of how cells adhere to surfaces and move through their environment.

The covalent immobilization of GRGDSPC onto otherwise non-adhesive materials can transform them into substrates that actively promote cell attachment. This is a cornerstone of its application in tissue engineering and for creating more biologically relevant in vitro models.

Research has shown that medical-grade silicone membranes, which are naturally hydrophobic and unsuitable for cell culture, become effective substrates for cell adhesion when chemically modified with covalently bound GRGDSP peptides. nih.gov In one study, cardiac fibroblasts exhibited enhanced adhesion to these peptide-bound silicone membranes compared to untreated silicone. nih.gov Similarly, when decellularized pancreatic scaffolds were conjugated with GRGDSPC, they were able to support the survival of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov

The density of the immobilized peptide on a substrate can also influence cellular response. In a study using an interpenetrating polymer network (IPN), endothelial cell (EC) adhesion and spreading increased with GRGDSP surface density, reaching a plateau at 1.5 pmol/cm². nih.gov These findings underscore the peptide's capacity to render inert materials biocompatible and functional for cell culture and tissue regeneration.

Table 1: Research Findings on GRGDSPC-Mediated Cell Attachment

| Cell Type | Substrate | Key Finding | Reference |

|---|---|---|---|

| Cardiac Fibroblasts | Silicone Membranes | Covalently bound GRGDSP enhanced fibroblast adhesion on a flexible substrate. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Decellularized Pancreatic Scaffolds | GRGDSPC conjugation supported HUVEC survival and re-endothelialization. | nih.gov |

| Endothelial Cells (EC) | Interpenetrating Polymer Network (IPN) | EC adhesion and spreading increased with GRGDSP surface density. | nih.gov |

Conversely, when present in a soluble form, the GRGDSPC peptide can act as a competitive inhibitor of cell adhesion. By binding to integrin receptors on the cell surface, it blocks these receptors from interacting with their natural ligands in the extracellular matrix (ECM), such as fibronectin. sigmaaldrich.commedchemexpress.com

This "decoy" mechanism has been demonstrated in several experimental models. The synthetic peptide Gly-Arg-Gly-Asp-Ser (GRGDS), a core component of GRGDSPC, was shown to cause the rounding and detachment of spread 3T3 cells from their substrate. nih.gov This effect is attributed to the peptide mimicking the cellular binding site of adhesive ECM proteins and disrupting the established cell-matrix connections. nih.gov This inhibitory function has been explored for its potential to limit the metastasis of tumor cells by preventing their adherence to the endothelial cells of blood vessels. medchemexpress.com Furthermore, RGD-containing peptides have been shown to inhibit fibronectin binding to platelet receptors, a critical step in thrombus formation. sigmaaldrich.com

Influence on Cell Proliferation and Differentiation

Beyond adhesion and migration, GRGDSPC can send signals into the cell that influence its decisions to divide or to specialize into a more mature cell type.

The peptide's ability to promote cell adhesion is often linked to enhanced cell proliferation. For many cell types, attachment to a substrate is a prerequisite for growth and division. Research has demonstrated that GRGDSPC-conjugated scaffolds not only support the survival of HUVECs but also accelerate their proliferation. nih.gov

While direct studies on GRGDSPC and fibroblast proliferation are specific, the enhanced adhesion of cardiac fibroblasts to GRGDSP-modified surfaces provides a suitable environment for their growth. nih.gov Mesenchymal stem cells (MSCs) are another cell type whose proliferation is influenced by their microenvironment. nih.govnih.gov Studies on hydrogels modified with RGD peptides showed that the number of marrow stromal cells (a type of MSC) increased over time, indicating that the peptide provides a favorable environment for their expansion. nih.gov Interestingly, for endothelial cells, a low surface density of GRGDSP was found to be sufficient to maintain their proliferation, suggesting that the signaling for proliferation can be triggered even with minimal adhesive input. nih.gov

The signals generated by the interaction of GRGDSPC with integrins can guide the developmental fate of stem cells. A significant body of research has focused on its ability to promote osteogenic (bone-forming) differentiation of MSCs.

When MSCs were cultured on hydrogels modified with RGD-containing peptides, they showed increased alkaline phosphatase (ALP) activity and secretion of osteopontin, both markers of osteoblastic differentiation. nih.gov Notably, this differentiation occurred even in the absence of soluble osteogenic-inducing chemicals like dexamethasone, indicating that the matrix-bound peptide itself provides a powerful differentiation cue. nih.gov Further studies have highlighted that the conformation of the RGD ligand is important, with cyclic RGD peptides sometimes showing an even stronger effect on stem cell differentiation compared to linear forms. nih.govumich.edu This suggests that the way the RGD sequence is presented to the cell can fine-tune the resulting biological response. The use of GRGDSPC in photocrosslinkable hydrogels has been shown to enhance the osteogenic differentiation of human MSCs. medchemexpress.com

Table 2: Research Findings on GRGDSPC and Cell Differentiation

| Cell Type | Substrate/System | Key Finding on Differentiation | Reference |

|---|---|---|---|

| Marrow Stromal Cells (MSCs) | RGD-modified Hydrogels | Promoted osteogenic differentiation (increased ALP, osteopontin) without soluble factors. | nih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | Photocrosslinkable Hydrogels | GRGDSPC conjugation enhanced osteogenic differentiation. | medchemexpress.com |

Regulation of Cell Survival and Apoptosis in Experimental Systems

The interaction of cells with their surrounding matrix is crucial for their survival. Disruption of this interaction can lead to a form of programmed cell death known as anoikis. The GRGDSPC peptide can influence this balance between cell survival and death (apoptosis).

In some contexts, GRGDSPC promotes cell survival. For instance, by facilitating the attachment of HUVECs to decellularized scaffolds, the peptide supported their viability. nih.gov However, in other experimental systems, RGD-containing peptides have been shown to induce apoptosis. A study using rabbit chondrocytes and synovial cells found that treatment with GRGDSP significantly decreased cell survival rates. nih.gov The mechanism was identified as the induction of apoptosis, evidenced by an increase in apoptotic cells and the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This suggests that by competitively blocking the natural cell-matrix survival signals, the peptide can trigger a cell death program. nih.gov This pro-apoptotic effect has also been observed in Ramos Burkitt's lymphoma cells, which undergo apoptosis when forced to adhere to fibronectin, a process that can be modulated by RGD peptides. researchgate.net

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| GRGDSPC | H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH |

| GRGDS | H-Gly-Arg-Gly-Asp-Ser-OH |

| RGD | Arginine-Glycine-Aspartic acid |

| RGDS | H-Arg-Gly-Asp-Ser-OH |

| RGDC | H-Arg-Gly-Asp-Cys-OH |

Specific Cellular Responses in Pathological Research Models

Inhibition of Pathogen Adherence (e.g., Treponema pallidum Cytadherence)

The synthetic heptapeptide (B1575542) this compound (GRGDSPC) has been instrumental in elucidating the molecular mechanisms of pathogen-host interactions, particularly in the context of bacterial adherence to host cells. Research has demonstrated its ability to inhibit the cytadherence of the syphilis spirochete, Treponema pallidum, by targeting a critical host protein interaction.

Treponema pallidum facilitates infection by attaching to host cells, a process mediated by the recognition of fibronectin on the host cell surface. nih.govosti.govnih.gov The crucial binding site within the fibronectin molecule has been identified as the four-amino acid sequence Arg-Gly-Asp-Ser (RGDS). nih.govosti.govpsu.edu This sequence is recognized by treponemal outer envelope proteins, which act as ligands for host cell attachment. psu.edu

The peptide this compound contains this key RGDS sequence and functions as a competitive inhibitor. nih.govpsu.edu In research models, it effectively competes with the cell-binding domain of fibronectin for binding sites on the surface of T. pallidum. nih.govpsu.edu This competitive binding was demonstrated in experiments where the peptide specifically interfered with the acquisition of the 125I-labeled cell-binding domain of fibronectin by the spirochetes. nih.govnih.gov

Furthermore, studies utilizing host cell monolayers, such as HEp-2 and HT1080 cells, have shown that pre-incubation of 35S-labeled T. pallidum with this compound leads to a significant, concentration-dependent reduction in the pathogen's ability to adhere to these cells. nih.govpsu.edu This directly implicates the RGDS sequence as the principal site recognized by T. pallidum for cytadherence. psu.edu

Table 1: Inhibition of Treponema pallidum Adherence by Synthetic Peptides

This table summarizes the results from competitive binding and cytadherence inhibition assays using this compound and control peptides.

| Peptide Sequence | Core Motif | Inhibition of Fibronectin Binding Domain Acquisition | Inhibition of T. pallidum Cytadherence to Host Cells | Reference |

| This compound | RGDS | Yes (Concentration-dependent) | Yes (Concentration-dependent) | nih.govpsu.edu |

| H-Gly-Arg-Ala-Asp-Ser-Pro-Cys-OH | RADS | Ineffective | Ineffective | psu.edu |

| H-Gly-Lys-Gly-Asp-Ser-Pro-Cys-OH | KGDS | Ineffective | Ineffective | psu.edu |

| H-Gly-Arg-Gly-Glu-Ser-Pro-Cys-OH | RGES | Ineffective | Not Reported | psu.edu |

Research Methodologies and Experimental Models Utilizing H Gly Arg Gly Asp Ser Pro Cys Oh

Peptide Synthesis and Purification Techniques for Academic Research Applications

For academic research applications, H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH is typically produced through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. Specialized chemical groups, known as protecting groups, are used to prevent unwanted side reactions at the reactive side chains of the amino acids.

Once the synthesis is complete, the peptide is cleaved from the resin and the protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). The resulting crude peptide product contains the desired sequence along with impurities such as truncated or incomplete sequences.

Purification is a critical next step to ensure the high purity required for reliable experimental results. The most common method for purifying peptides like GRGDSPC is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in hydrophobicity. The final product is typically a lyophilized (freeze-dried) powder, which can be stored for long periods and reconstituted in an appropriate solvent for use. novoprolabs.com The purity and identity of the final peptide are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.

Functionalization and Immobilization Strategies for Biomaterials Development

A primary application of this compound is to functionalize biomaterials, rendering them more "cell-friendly." The terminal cysteine residue is key to many immobilization strategies, allowing for stable, covalent attachment to surfaces and polymer networks.

Conjugation to Polymeric Systems (e.g., Acrylated Dextran (B179266), PEG Hydrogels)

The GRGDSPC peptide is frequently conjugated to hydrophilic polymer systems to create three-dimensional (3D) scaffolds or hydrogels that mimic the native extracellular matrix (ECM).

Acrylated Dextran: The thiol group on the cysteine of GRGDSPC can react with acrylated dextran via a thiol-acrylate Michael addition reaction. medchemexpress.com This method is used to create photocrosslinkable hydrogels that can regulate the interactions of cells, such as human mesenchymal stem cells (hMSCs). Research comparing the conjugation efficiency to different dextran macromers has shown that the reaction kinetics are highly favorable with acrylated dextran (DEX-MAES) compared to methacrylated dextran (DEX-HEMA). medchemexpress.com

Table 1: Conjugation Efficiency of GRGDSPC to Modified Dextran This table summarizes the reaction efficiency between the thiol group of the GRGDSPC peptide and two types of modified dextran polymers over time.

| Time (minutes) | GRGDSPC Conc. (mg/g DEX) | Conjugation Efficiency with Acrylated Dextran (DEX-MAES) | Conjugation Efficiency with Methacrylated Dextran (DEX-HEMA) |

| 15 | 5 | 105.40% | 0.73% |

| 15 | 10 | 94.10% | 15.78% |

| 15 | 20 | 87.45% | 18.42% |

| 60 | 10 | 100% (Completed) | 35.66% |

| 180 | 20 | 100% (Completed) | 32.53% |

| Data sourced from MedchemExpress. medchemexpress.com |

PEG Hydrogels: Poly(ethylene glycol) (PEG) hydrogels are popular for cell culture because they are bio-inert, meaning they resist non-specific protein adsorption and cell adhesion. This "blank slate" property allows researchers to study the specific effects of immobilized peptides. The cysteine on GRGDSPC is commonly used to covalently link the peptide to PEG diacrylate (PEGDA) via Michael addition chemistry. nih.gov Studies have shown this conjugation can be highly efficient, with 90% or more of the peptide being linked to a 10% (wt/vol) PEGDA solution after 1 hour at 37°C. nih.gov These functionalized hydrogels are then used to study how the peptide influences cell adhesion, spreading, and migration in a controlled 3D environment. nih.gov

In Vitro Cell Culture Models for Functional Assessment

Once GRGDSPC is immobilized on a material, its biological activity is assessed using a variety of in vitro cell culture models. These assays quantify how the peptide influences fundamental cellular behaviors.

Cell Adhesion, Spreading, and Migration Assays

The primary function of the RGD motif is to mediate cell adhesion. Assays measuring adhesion, spreading, and migration are therefore fundamental to evaluating GRGDSPC-modified materials.

Cell Adhesion and Spreading: These assays typically involve seeding cells onto the modified material and comparing the number of attached and spread cells to a control (unmodified) surface. For example, cardiac fibroblasts show enhanced adhesion to GRGDSPC-bound silicone compared to untreated silicone. nih.gov Similarly, endothelial cell adhesion and spreading on a surface increase with higher densities of grafted GRGDSPC peptide, reaching a plateau at approximately 1.5 pmol/cm². nih.gov

Cell Migration: Cell migration is a dynamic process crucial for wound healing and tissue development. The effect of GRGDSPC density on cell migration can be complex. In one study using endothelial cells, migration speed was fastest on surfaces with a low density of the peptide. nih.gov As the peptide density increased, migration speed and persistence decreased, suggesting that an optimal density exists for promoting cell movement. nih.gov Other studies use microfluidic devices to create gradients of immobilized RGD peptides, demonstrating that endothelial cells migrate directionally towards regions with higher RGD concentrations. rsc.org

Table 2: Effect of GRGDSP Surface Density on Endothelial Cell (EC) Functions This table illustrates how varying the surface concentration of the GRGDSP peptide affects key behaviors of endothelial cells under static conditions.

| GRGDSP Surface Density (pmol/cm²) | EC Adhesion & Spreading | EC Migration Speed & Persistence | EC Proliferation Rate |

| Low (e.g., 0.2 - 0.8) | Increases with density | Faster | Not sensitive to density |

| Intermediate (e.g., 1.5) | Reaches a plateau | Slower than at low density | Not sensitive to density |

| High (e.g., >2.8) | Increases further | Continues to decrease slowly | Not sensitive to density |

| Data interpretations sourced from a study on interpenetrating polymer networks. nih.gov |

Cell Proliferation and Differentiation Studies

Beyond initial attachment and movement, researchers investigate if the GRGDSPC peptide can influence longer-term cell fate decisions like proliferation (cell division) and differentiation (specialization).

Cell Proliferation: Studies have shown that GRGDSPC-modified surfaces can support and enhance cell proliferation. For instance, covalently grafting RGD peptides onto polyetheretherketone (PEEK) surfaces not only promotes the initial adhesion of primary osteoblasts but also strongly enhances their proliferation over a 7-day culture period. nih.gov In another model, GRGDSPC-conjugated scaffolds created from decellularized pancreatic tissue were shown to support the survival and accelerate the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov However, the effect can be cell-type dependent; for endothelial cells on certain surfaces, the proliferation rate was found to be insensitive to GRGDSP surface density, suggesting that sufficient cell spreading for proliferation can be achieved even at low densities. nih.gov

Cell Differentiation: The peptide can also influence the differentiation of stem cells or progenitor cells into more specialized cell types. This is often assessed by measuring the expression of specific differentiation markers. For example, when bone marrow cells are cultured on surfaces with immobilized RGD peptides, an increase in alkaline phosphatase activity, a common marker for osteogenic (bone cell) differentiation, has been observed.

Analysis of Integrin Expression and Biochemical Signaling Pathways

The interaction of this compound with integrins triggers a cascade of intracellular signaling events that can modulate cellular behavior. Research has focused on understanding how this peptide influences integrin expression and the subsequent activation of biochemical pathways.

Studies utilizing similar RGD-containing peptides have demonstrated a significant impact on intracellular signaling. For instance, the GRGDSP peptide has been shown to induce rapid, NMDA receptor-dependent increases in intracellular calcium levels in primary cortical neurons. This is followed by the transient activation and nuclear translocation of the ERK1/2 mitogen-activated protein kinase (MAPK). nih.gov This suggests a functional link between integrin engagement by the RGD motif and key signaling pathways that govern cell function and survival.

Furthermore, the binding of the GRGDS peptide to integrins can lead to conformational changes that affect the cytoskeleton. Research has shown that the addition of GRGDS to cells causes the dissociation of the focal adhesion proteins α-actinin and vinculin from their sites of contact. This dissociation can weaken cell-matrix contacts and influence cell morphology and motility.

In the context of stem cell differentiation, the density of immobilized GRGDSC peptides has been shown to be a critical factor. In one study, mesenchymal stem cells (MSCs) cultured on surfaces with a high density of GRGDSC peptides expressed early markers of myogenesis, indicating a commitment towards a muscle lineage. nih.gov This highlights the peptide's role in directing stem cell fate through integrin-mediated signals. While direct proteomic analyses detailing the comprehensive changes in the expression levels of all integrin subunits upon stimulation with this compound are not extensively available, the functional outcomes strongly suggest a modulation of integrin-mediated signaling.

Table 1: Summary of Biochemical Signaling Events Influenced by RGD-Peptides

| Signaling Event | Interacting Peptide | Cell Type | Observed Effect | Reference |

| Intracellular Calcium Influx | GRGDSP | Primary Cortical Neurons | Rapid, NMDA receptor-dependent increase | nih.gov |

| ERK1/2 MAPK Activation | GRGDSP | Primary Cortical Neurons | Transient activation and nuclear translocation | nih.gov |

| Focal Adhesion Disassembly | GRGDS | 3T3 Cells | Dissociation of α-actinin and vinculin | |

| Myogenic Differentiation | GRGDSC | Mesenchymal Stem Cells | Expression of early myogenic markers at high peptide density | nih.gov |

In Vivo Pre-clinical Animal Models for Tissue Engineering and Regeneration

The therapeutic potential of this compound, primarily through its incorporation into biomaterials, is evaluated in various pre-clinical animal models of tissue injury and disease. These studies aim to assess the peptide's ability to promote the engraftment of transplanted cells and to facilitate the regeneration of functional tissue.

Evaluation of Cell Engraftment and Tissue Regeneration (e.g., Skeletal Muscle, Cardiac Tissue)

In vivo studies have demonstrated the efficacy of RGD-functionalized biomaterials in promoting tissue regeneration, particularly in tissues like skeletal and cardiac muscle that have a limited intrinsic capacity for repair.

In a model of myocardial infarction, a self-assembling peptide scaffold conjugated with an RGD peptide and insulin-like growth factor-1 (IGF-1) was used to deliver cardiac progenitor cells (CPCs) to the injured heart. nih.gov Four weeks after transplantation, the RGD-modified scaffold supported the engraftment of the transplanted CPCs, as confirmed by the presence of red fluorescent protein-expressing cells. nih.gov The treatment led to a significant reduction in the scar area and an improvement in cardiac function. nih.gov This was associated with increased angiogenesis and a reduction in apoptosis within the infarct region. nih.gov

The evaluation of cell engraftment and survival in vivo is often facilitated by advanced imaging techniques. In vivo bioluminescence imaging (BLI) is a powerful tool to non-invasively monitor the viability and proliferation of luciferase-expressing stem cells within a hydrogel scaffold over time. nih.govnih.gov This method allows for the longitudinal tracking of transplanted cells and provides quantitative data on their persistence within the regenerative niche.

Histological analysis is a cornerstone for evaluating the extent of tissue regeneration. Standard staining methods like Hematoxylin and Eosin (H&E) can reveal the general morphology of the regenerating tissue, including the presence of newly formed, centrally nucleated myofibers, which are indicative of muscle regeneration. nih.govnih.govresearchgate.net Immunohistochemical staining for specific markers, such as desmin or myosin heavy chain, can further confirm the myogenic phenotype of the regenerated tissue. The analysis of myofiber diameter and distribution provides quantitative measures of the maturity of the regenerated muscle. researchgate.net

While direct in vivo studies specifically utilizing this compound for skeletal muscle regeneration are not as extensively documented, the principles derived from studies with other RGD-functionalized hydrogels are highly relevant. For instance, injectable hydrogels have been shown to support the formation of new myofibers and lead to functional recovery in models of muscle ablation. nih.gov These acellular scaffolds can promote rapid cellularization with endothelial cells, macrophages, and myoblasts, creating a pro-regenerative environment. nih.gov

Table 2: In Vivo Evaluation of RGD-Peptide Functionalized Scaffolds for Tissue Regeneration

| Tissue Model | Animal Model | Scaffold/Peptide | Key Findings | Evaluation Methods | Reference |

| Myocardial Infarction | Rat | Self-assembling peptide with RGD and IGF-1 | Improved cardiac function, reduced scar size, enhanced CPC engraftment and angiogenesis. | Echocardiography, Histology (H&E, RFP), In situ hybridization. | nih.gov |

| General Cell Delivery | Nude Mouse | Gelatin-based hydrogel | Successful in vivo monitoring of neural stem cell proliferation. | In vivo bioluminescence imaging, Immunohistochemistry (Ki-67). | nih.govnih.gov |

| Skeletal Muscle Injury | Rat | Injectable porous hydrogel | Promoted rapid cellularization and formation of aligned muscle fibers. | Histology (H&E). | nih.gov |

Research Applications and Future Directions for H Gly Arg Gly Asp Ser Pro Cys Oh Derivatives

Biomaterial Design for Enhanced Cell-Material Interactions

The ability of H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH to promote cell adhesion makes it a prime candidate for modifying biomaterials to improve their interaction with biological systems. By immobilizing this peptide onto the surface of a material, researchers can create a more "bioactive" interface that encourages specific cellular responses.

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue formation. The functionalization of these scaffolds with GRGDSPC enhances their biomimicry, leading to improved cellular integration and tissue regeneration.

Bone Tissue Engineering: Scaffolds designed for bone repair can be improved by incorporating GRGDSPC. For instance, modifying poly(lactide-co-glycolide acid) (PLGA) porous microspheres with this peptide has been shown to significantly enhance the adhesion of human osteoblast-like cells (MG-63). researchgate.net This improved cell affinity is crucial for promoting osteogenesis and successful bone regeneration. researchgate.net The RGD sequence is one of the most studied adhesive peptides for enhancing cell attachment in biomaterial research for bone repair. researchgate.net

Vascular and Pancreatic Tissue Engineering: Revascularization is a major challenge in engineering complex tissues. nih.gov Studies have demonstrated that conjugating GRGDSPC to decellularized pancreatic scaffolds enhances the re-endothelialization process. nih.govnovoprolabs.com These modified scaffolds support the survival and accelerate the proliferation of human umbilical vein endothelial cells (HUVECs), leading to significantly improved angiogenesis both in laboratory settings and in living organisms. nih.gov This approach shows great potential for creating functional, transplantable bioengineered pancreatic tissue. nih.gov

Cardiac Tissue Engineering: In cardiac applications, scaffolds functionalized with RGD peptides aim to support the growth and function of heart muscle cells. Alginate/gelatin/elastin sponges functionalized with the related GRGDSP peptide have been shown to promote the adhesion of cardiac progenitor cells. nih.gov Similarly, studies using mouse embryonic stem cells on collagen scaffolds found that the cells could differentiate into beating cardiomyocytes. researchgate.net While the addition of RGD to these specific collagen scaffolds did not further enhance cardiomyogenesis, it highlights the general utility of RGD sequences in creating environments conducive to cardiac tissue formation. researchgate.net

Table 1: Research Findings on GRGDSPC in Tissue Engineering Scaffolds

| Tissue Type | Scaffold Material | Key Findings | Reference(s) |

|---|---|---|---|

| Bone | Poly(lactide-co-glycolide acid) (PLGA) | Significantly improved adhesion of MG-63 cells. | researchgate.net |

| Pancreatic (Vascular) | Decellularized Pancreatic Scaffolds | Supported survival and accelerated proliferation of HUVECs; improved angiogenesis. | nih.gov |

| Cardiac | Alginate/Gelatin/Elastin Sponges | Promoted early adherence of cardiac progenitor cells. | nih.gov |

The surface properties of medical implants are critical to their success and longevity. Unwanted biological responses, such as bacterial colonization and non-specific protein adsorption, can lead to implant failure. nih.gov Coatings incorporating RGD peptides are being developed to create more biocompatible and infection-resistant surfaces.

One approach involves designing a PEGylated-peptide coating that can be applied to titanium, a common material in orthopedic devices. nih.gov This coating works by having a peptide component with a strong affinity for the titanium surface and a polyethylene (B3416737) glycol (PEG) component that resists protein and bacterial attachment. Research has shown that such coatings can effectively block the adsorption of fibronectin and significantly reduce the attachment and biofilm formation of Staphylococcus aureus in vitro. nih.gov The GRGDSPC peptide is also noted for its utility in modifying the surfaces of cardiovascular implants, such as vascular grafts, to promote endothelialization and improve biocompatibility. peptidepharma.commedchemexpress.com

"Smart" materials are designed to respond to specific environmental cues, such as changes in pH, temperature, or the presence of specific molecules. nih.gov Peptides are excellent building blocks for such materials due to their well-understood structural properties and the chemical versatility that allows for manipulation of their function. nih.gov

Derivatives of this compound are being explored for the creation of smart biomaterials that can actively direct cellular behavior. nih.gov These materials can be designed to be cell-responsive or stimuli-responsive. nih.gov For example, a hydrogel scaffold could be engineered to release a growth factor only when cells have adhered to its RGD sites. The design of such materials often involves combining the cell-adhesive properties of the RGD sequence with other functional components that enable self-assembly and environmental responsiveness. rsc.org This research area aims to move beyond static, passive materials to create dynamic systems that can interact with and instruct biological systems in a more sophisticated manner. nih.govnih.gov

Advanced Targeted Delivery Systems in Pre-clinical Research

The specificity of the RGD sequence for certain integrins, which are often overexpressed on the surface of tumor cells and angiogenic blood vessels, makes it an ideal targeting ligand for delivering diagnostic and therapeutic agents directly to sites of disease. nih.govresearchgate.net

Non-invasive imaging of integrin αvβ3 expression can provide valuable information for cancer diagnosis and for monitoring therapeutic response. nih.govnih.gov To achieve this, RGD peptides are conjugated to imaging agents, such as fluorescent dyes or radionuclides, to create molecular probes. nih.gov

These probes circulate in the body and accumulate at sites of high integrin expression, such as tumors, allowing for their visualization. nih.govnih.gov For example, a radioiodinated bicyclic RGD peptide demonstrated high selectivity for αvβ3 integrin and showed significantly higher accumulation in experimental tumors with high αvβ3 expression compared to those with moderate expression. nih.gov The development of such RGD-based optical imaging probes is a rapidly advancing field in cancer research, offering a sensitive and non-invasive method for studying tumors in vivo. nih.gov

Table 2: Examples of RGD-Based Probes in Pre-clinical Imaging

| Probe Type | Target | Imaging Modality | Key Finding | Reference(s) |

|---|---|---|---|---|

| Radioiodinated bicyclic RGD | Integrin αvβ3 | Nuclear Imaging | High accumulation in αvβ3-expressing tumors (U-87MG) in mice. | nih.gov |

Nanoparticles can be engineered to carry therapeutic payloads, such as anticancer drugs. nih.gov By decorating the surface of these nanoparticles with RGD peptides, their delivery can be specifically directed to cancer cells that overexpress the corresponding integrin receptors. nih.govresearchgate.net This targeted approach aims to increase the efficacy of the drug at the tumor site while minimizing its exposure to healthy tissues, thereby reducing side effects. researchgate.net

Research has explored various nanoparticle formulations, including those made from polymers like PEGylated poly(trimethylene carbonate). researchgate.net In one study, nanoparticles decorated with a cyclic RGD peptide were loaded with the chemotherapy drug paclitaxel. These targeted nanoparticles showed enhanced delivery to integrin-rich tumor cells. researchgate.net Another conceptual approach involves using RGD-modified peptide-based nanoparticles to deliver genetic material (plasmid DNA) for gene therapy applications in cancer and other diseases like uterine leiomyoma. nih.gov These systems leverage the RGD-integrin interaction to trigger the internalization of the nanoparticle, delivering its cargo into the target cell. nih.gov

Table 3: Compound Names Mentioned in this Article

| Full Name | Abbreviation/Synonym |

|---|---|

| This compound | GRGDSPC, Gly-Arg-Gly-Asp-Ser-Pro-Cys |

| H-Gly-Arg-Gly-Asp-Ser-Pro-OH | GRGDSP |

| Poly(lactide-co-glycolide acid) | PLGA |

| Polyethylene glycol | PEG |

| Paclitaxel |

Fundamental Studies in Integrin Biology and Cell Adhesion Mechanisms

The this compound peptide, often abbreviated as GRGDSPC, serves as a cornerstone in fundamental research aimed at dissecting the intricate mechanisms of integrin-mediated cell adhesion. Integrins, a family of transmembrane receptors, play a pivotal role in anchoring cells to the ECM, a process critical for cell survival, proliferation, differentiation, and migration. The RGD motif within the GRGDSPC sequence is the primary recognition site for a number of integrin subtypes.

Researchers utilize GRGDSPC by immobilizing it onto otherwise inert substrates, thereby creating a controlled, biomimetic environment to study how cells interact with their surroundings. The terminal cysteine residue in the GRGDSPC sequence provides a convenient handle for covalent attachment to various material surfaces, such as hydrogels and decellularized scaffolds, via thiol-ene chemistry. This stable conjugation ensures that the peptide's bioactive RGD motif is presented to the cells in a consistent and quantifiable manner.

One significant area of investigation involves the use of GRGDSPC-functionalized hydrogels to probe the behavior of stem cells. For instance, studies have shown that by conjugating GRGDSPC to photocrosslinkable dextran-based hydrogels, it is possible to precisely control the interactions of human mesenchymal stem cells (hMSCs) with their three-dimensional environment. This approach allows for the systematic study of how integrin engagement influences stem cell fate, including their differentiation into specific lineages like bone cells.

Furthermore, GRGDSPC has been instrumental in the field of tissue engineering, particularly in the re-cellularization of decellularized organs. In a notable study, the vasculature of decellularized rat pancreatic scaffolds was covalently modified with GRGDSPC. This modification significantly enhanced the attachment, survival, and proliferation of human umbilical vein endothelial cells (HUVECs), leading to improved re-endothelialization of the scaffold's blood vessels. jakubdostalek.cz Such studies underscore the fundamental role of specific integrin-ligand interactions in tissue regeneration and provide a platform for developing strategies to create functional, bioengineered organs.

Exploration of Structure-Activity Relationships for Enhanced Integrin Selectivity and Potency

While the RGD sequence is a versatile cell-adhesion motif, it is recognized by multiple integrin subtypes. This lack of specificity can be a limitation in applications requiring targeted cellular responses. Consequently, a significant area of research focuses on understanding the structure-activity relationships (SAR) of RGD-containing peptides to develop derivatives with enhanced selectivity and potency for specific integrins.

Molecular dynamics simulations and experimental binding assays have consistently demonstrated that cyclic RGD peptides generally exhibit higher stability and binding affinity for integrins than their linear analogues. mdpi.comfao.orgnih.gov The constrained cyclic structure is thought to pre-organize the peptide into a conformation that is more favorable for binding to the integrin, reducing the entropic penalty of binding. Moreover, cyclization can protect the peptide from enzymatic degradation, increasing its biological half-life. nih.govnih.gov

Systematic studies comparing the inhibitory activity (IC50) of various RGD peptides against different integrin subtypes have provided valuable insights into the features that govern selectivity. For example, a comprehensive study evaluated a panel of linear and cyclic RGD peptides against several RGD-binding integrins. nih.gov The findings revealed that even small changes in the peptide sequence or conformation can lead to significant differences in integrin selectivity.

| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |

| Linear Peptides | ||||

| RGD | 89 | 580 | 335 | >10,000 |

| GRGDSP | 12.2 | 167 | 34.3 | >10,000 |

| Cyclic Peptides | ||||

| c(RGDfV) | 1.3 | 12.5 | 100 | 1,250 |

| c(RGDfK) | 0.9 | 10 | 1,000 | >10,000 |

This table presents a selection of data from a comprehensive study on RGD peptide-integrin interactions. The IC50 values represent the concentration of the peptide required to inhibit 50% of integrin binding. A lower IC50 value indicates higher potency. Data sourced from nih.gov.

The data clearly illustrates that the linear peptide GRGDSP is more potent at inhibiting αvβ3 and α5β1 integrins compared to the simple RGD tripeptide. nih.gov Furthermore, the cyclic peptides, such as c(RGDfV) and c(RGDfK), demonstrate significantly higher potency for αvβ3 and αvβ5 integrins compared to the linear peptides, while also exhibiting a degree of selectivity. nih.gov These findings highlight the critical role of both the flanking sequences (like Ser-Pro in GRGDSPC) and the conformational constraint in modulating the biological activity of RGD peptides. The ongoing exploration of these structure-activity relationships is paving the way for the design of highly specific integrin-targeting agents.

Emerging Paradigms and Future Research Directions in Peptide-Based Biomimetics

The field of peptide-based biomimetics is rapidly evolving, moving beyond simple surface functionalization towards the creation of dynamic and "intelligent" materials that can actively direct complex cellular processes. This compound and its derivatives are central to these advancements, with several emerging paradigms shaping future research directions.

One of the most exciting frontiers is the development of self-assembling peptide-based hydrogels . rsc.orgnih.gov In this approach, peptide sequences are designed to spontaneously self-assemble into nanofibrous networks that mimic the architecture of the natural ECM. By incorporating the GRGDSPC sequence into these self-assembling peptides, researchers can create three-dimensional scaffolds that are both structurally supportive and biologically active. nih.govgenscript.com These biomimetic hydrogels have shown great promise in tissue engineering applications, including neural regeneration and the creation of sophisticated 3D cell culture models. nih.gov The ability to control the mechanical properties and biological signaling of these materials by simply altering the peptide sequence opens up new avenues for creating bespoke microenvironments for specific cell types.

Another emerging trend is the creation of multifunctional and dynamic biomaterials . Future research will likely focus on integrating GRGDSPC with other bioactive motifs to create materials that can present multiple signals to cells simultaneously. For example, combining cell adhesion sequences with growth factor binding domains or sequences that are susceptible to enzymatic cleavage could lead to materials that can orchestrate complex cellular behaviors like differentiation and tissue morphogenesis in a temporally controlled manner.

Furthermore, the development of bicyclic RGD peptides with exquisite selectivity for specific integrin subtypes represents a significant leap forward. jakubdostalek.cz These highly constrained peptides offer the potential to target specific cellular processes with high precision, which is crucial for applications in targeted drug delivery and regenerative medicine. Future work will likely involve the incorporation of these highly selective motifs into advanced biomaterial designs.

The convergence of peptide chemistry, materials science, and cell biology is driving the creation of a new generation of biomaterials. As our understanding of integrin biology and structure-activity relationships deepens, derivatives of this compound will undoubtedly continue to be pivotal in the development of innovative biomimetic materials that can effectively guide and control cellular behavior for a wide range of therapeutic and research applications.

Q & A

Q. How can computational tools enhance the study of this compound interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.